(Z)-N-(1-(2-(benzylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)nicotinamide
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Overview
Description
(Z)-N-(1-(2-(benzylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)nicotinamide is a useful research compound. Its molecular formula is C24H17N5O2 and its molecular weight is 407.433. The purity is usually 95%.
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Scientific Research Applications
Multi-Component Crystal Formation
(Z)-N-(1-(2-(benzylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)nicotinamide, through its analogs, plays a role in the formation of multi-component crystals. These are developed via reactions with various small organic co-formers, leading to compounds that display extensive hydrogen-bonding networks (Lombard et al., 2018).
Antineoplastic Activities
Studies have shown that derivatives of this compound, including benzylamino nicotinamides, have been explored for their antineoplastic activities. These derivatives exhibit potential effects against certain types of cancer cells (Ross, 1967).
Rearrangement in Chemical Synthesis
This compound is also significant in the rearrangement processes of certain isothiuronium bromides in chemical synthesis. This process is crucial for developing novel compounds with potential pharmaceutical applications (Váňa et al., 2012).
Development of 4-Thiazolidinones
It plays a role in the development of 4-thiazolidinones of nicotinic acid, which have been investigated for their antimicrobial properties against various bacterial and fungal species (Patel & Shaikh, 2010).
Corrosion Inhibition
Nicotinamide derivatives, including those related to this compound, have been studied for their corrosion inhibition effects on mild steel in acidic environments. This research contributes to the understanding of corrosion prevention in industrial applications (Chakravarthy, Mohana, & Kumar, 2014).
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used in a biological context, the nicotinamide group could potentially play a role in its activity, as nicotinamide is involved in many biological processes as part of the coenzyme NAD .
Properties
IUPAC Name |
N-[(3Z)-3-[2-(benzylamino)-1-cyano-2-oxoethylidene]isoindol-1-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N5O2/c25-13-20(24(31)27-14-16-7-2-1-3-8-16)21-18-10-4-5-11-19(18)22(28-21)29-23(30)17-9-6-12-26-15-17/h1-12,15H,14H2,(H,27,31)(H,28,29,30)/b21-20- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTDAUUZJFGTBG-MRCUWXFGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CN=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CN=CC=C4)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.